GlucaGen

描述

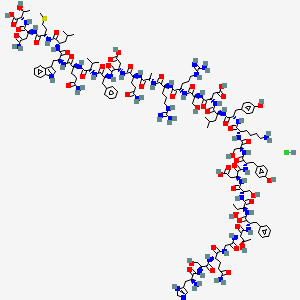

盐酸胰高血糖素是一种肽类激素,主要用于治疗严重低血糖症。 它是一种由 29 个氨基酸组成的激素,通过刺激肝脏的糖原分解和糖异生来提高血糖水平 。 它也用作放射学检查中的诊断辅助剂,以暂时抑制胃肠道的运动 。

准备方法

合成路线和反应条件: 盐酸胰高血糖素通过重组 DNA 技术合成。编码胰高血糖素的基因被插入细菌或酵母宿主中,然后宿主产生该激素。 然后纯化激素并将其转化为盐酸盐形式,以提高稳定性和溶解度 。

工业生产方法: 工业生产涉及使用基因改造微生物的大规模发酵过程。 然后对发酵液进行多步纯化,包括色谱法和结晶,以获得纯盐酸胰高血糖素 。

化学反应分析

反应类型: 盐酸胰高血糖素主要发生肽键形成和水解反应。 由于其肽类性质,它通常不参与氧化或还原反应 。

常见试剂和条件:

肽键形成: 这涉及诸如碳二亚胺之类的试剂以及温和温度和中性 pH 等条件。

主要产物: 水解的主要产物是组成胰高血糖素的单个氨基酸 。

科学研究应用

Scientific Research Applications of Glucagon

Glucagon, identified as an 'anti-hypoglycemic hormone', is known for raising blood glucose levels by promoting glucose release and production from the liver when blood glucose levels are diminished . Recent studies have revealed glucagon's involvement in both glucose and amino acid metabolism, with its secretion intricately regulated by various mechanisms .

Glucagon and Glucose Metabolism

Glucagon's primary role is to counter hypoglycemia by stimulating glucose production in the liver . Research has focused on glucagon's hyperglycemic effects, identifying its receptors and elucidating the mechanisms of glucose output and gluconeogenesis in liver hepatocytes .

Glucagon and Amino Acid Metabolism

Recent findings indicate that glucagon promotes amino acid metabolism in the liver . Amino acids can also stimulate the proliferation of α-cells, which produce and secrete glucagon, demonstrating a functional interaction between amino acids and glucagon .

Clinical Evaluation of Glucagon

Clinical research on glucagon has been advancing with the development of more reliable clinical assays . Traditional methods like radioimmunoassay (RIA) have limitations due to cross-reactivity with proglucagon-derived products . A dual-antibody-linked immunosorbent assay (ELISA) system has been developed to improve measurement accuracy . This ELISA system reconfirmed glucagon hypersecretion under hyperglycemia during oral glucose tolerance tests in patients with type 2 diabetes .

Glucagon Therapy for Hypoglycemia

Glucagon is used as a rescue treatment for severe hypoglycemia . A ready-to-use glucagon autoinjector (GAI) has been found to be non-inferior to a glucagon emergency kit (GEK) for successful plasma glucose recovery within 30 minutes, with a similar tolerability profile in adults with type 1 diabetes . Studies showed that GAI supports prompt and reliable administration of glucagon for treating severe hypoglycemia .

Glucagon in Diabetes Treatment

Glucagon is being re-evaluated as an important target for incretin therapy . Research indicates that abnormal glucagon secretion dynamics resemble the clinical state of type 2 diabetes .

Glucagon and Closed-Loop Systems

Automated glucagon and insulin delivery systems have been developed to reduce hypoglycemia . Studies have shown that automated glucagon plus insulin delivery significantly reduced the time spent in the hypoglycemic range compared to placebo plus insulin . High-gain glucagon delivery also reduced the frequency of hypoglycemic events and the need for carbohydrate treatment .

Glucagen™ Production

This compound is a product produced by Novo Nordisk using an engineered S. cerevisiae strain .

Clinical Trial Results

Clinical trials have demonstrated the effectiveness of glucagon therapy in raising plasma glucose levels .

Ready-to-Use Liquid Glucagon Injection (GAI) vs. Glucagon Emergency Kit (GEK)

| Feature | GAI | GEK |

|---|---|---|

| Plasma Glucose Recovery | Non-inferior to GEK within 30 minutes | Non-inferior to GAI within 30 minutes |

| Tolerability | Similar to GEK | Similar to GAI |

| Time to Plasma Glucose >70 mg/dL | 13.8 ± 5.6 min | 10.0 ± 3.6 min |

| Preparation/Administration Time | 27.3 ± 19.7 s | 97.2 ± 45.1 s |

| Treatment Efficacy | 98.7% | 100% |

Intranasal Glucagon vs. Glucagon Injection

| Feature | Intranasal Glucagon | Glucagon Injection |

|---|---|---|

| Treatment Success | 98.8% | 100% |

作用机制

盐酸胰高血糖素通过与胰高血糖素受体结合发挥作用,胰高血糖素受体是肝细胞表面的一种 G 蛋白偶联受体。这种结合激活腺苷酸环化酶,从而增加细胞内的环 AMP 水平。 环 AMP 激活蛋白激酶 A,后者进而磷酸化参与糖原分解和糖异生的酶,导致血糖水平升高 。

类似化合物:

胰高血糖素样肽-1 (GLP-1): 与胰高血糖素具有共同的前体,并具有相似但不同的生理效应。

胰岛素: 通过降低血糖水平来对抗胰高血糖素的作用。

肾上腺素: 也提高血糖水平,但通过不同的机制

独特性: 盐酸胰高血糖素在通过糖原分解和糖异生提高血糖水平方面具有独特的特定作用。 与降低血糖水平的胰岛素或具有更广泛生理效应的肾上腺素不同,胰高血糖素的主要功能是抵消低血糖症 。

相似化合物的比较

Glucagon-like peptide-1 (GLP-1): Shares a common precursor with glucagon and has similar but distinct physiological effects.

Insulin: Opposes the action of glucagon by lowering blood glucose levels.

Epinephrine: Also raises blood glucose levels but through different mechanisms

Uniqueness: Glucagon hydrochloride is unique in its specific role in raising blood glucose levels through glycogenolysis and gluconeogenesis. Unlike insulin, which lowers blood glucose, or epinephrine, which has broader physiological effects, glucagon’s primary function is to counteract hypoglycemia .

属性

IUPAC Name |

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGLLHCSSVJTAN-YYICOITRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C153H226ClN43O49S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3519.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-82-9, 28270-04-4 | |

| Record name | Glucagon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucagon hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028270044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。